molecular formula C11H12N4O B7507772 N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide

N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide

Cat. No. B7507772
M. Wt: 216.24 g/mol
InChI Key: ZBOPGDZSSJRODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research. MPAA is a pyrazole derivative that has been found to possess various biological activities, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide is not fully understood. However, it has been proposed that N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide exerts its biological effects by modulating the activity of various enzymes and receptors in the body. For example, N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has also been found to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been shown to have various biochemical and physiological effects. In animal studies, N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been found to reduce inflammation, pain, and fever. N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. In addition, N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been found to inhibit the growth of cancer cells, suggesting that it may have anticancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide is its versatility. It can be easily synthesized and modified, making it a useful tool for the development of new drugs. In addition, N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been found to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for research on N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide. One area of interest is the development of new drugs based on N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide. Researchers could modify the structure of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide to create new compounds with enhanced biological activities. Another area of interest is the study of the mechanism of action of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide. Researchers could use various techniques, such as molecular modeling and biochemical assays, to better understand how N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide exerts its biological effects. Finally, researchers could explore the potential therapeutic applications of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

Synthesis Methods

The synthesis of N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide involves the reaction between 4-methyl-2-pyridinamine and 1-(2-hydroxyethyl)pyrazole in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Scientific Research Applications

N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic activities. In addition, N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide has been shown to have neuroprotective effects and to inhibit the growth of cancer cells. These properties make N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide a promising candidate for the development of drugs for the treatment of various diseases.

properties

IUPAC Name

N-(4-methylpyridin-2-yl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-9-3-5-12-10(7-9)14-11(16)8-15-6-2-4-13-15/h2-7H,8H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOPGDZSSJRODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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